molecular formula C20H17F3N4O2S2 B2562716 N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392294-49-4

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2562716
CAS No.: 392294-49-4
M. Wt: 466.5
InChI Key: LKSFPDYEWQRSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a trifluoromethylbenzamide group and a carbamoylmethylsulfanyl linkage to a 2,3-dimethylphenyl moiety.

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-5-3-8-15(12(11)2)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-6-4-7-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSFPDYEWQRSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

    Coupling Reactions: The final step involves coupling the thiadiazole derivative with the benzamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in various models. A review highlighted that thiadiazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against several cancer types, including breast and lung cancer .

Study Activity Cell Lines Tested Results
AnticancerVarious (e.g., MDA-MB-231)Significant cytotoxicity observed
AnticancerSNB-19, OVCAR-8Percent growth inhibition > 75%

Antimicrobial Effects

Thiadiazole derivatives have also demonstrated antimicrobial properties. The 1,3,4-thiadiazole moiety is associated with activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .

Anti-inflammatory Potential

Molecular docking studies suggest that compounds like N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide may act as inhibitors of key inflammatory enzymes such as 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The carbamoyl and trifluoromethyl groups are introduced through nucleophilic substitutions or acylation reactions.
  • Final Coupling : The final product is obtained by coupling the thiadiazole derivative with the dimethylphenyl moiety under controlled conditions.

Case Studies

Several studies have reported on the synthesis and biological evaluation of thiadiazole derivatives:

  • A study published in Frontiers in Chemistry highlighted the synthesis of various 1,3,4-thiadiazole derivatives and their evaluation as potential anticancer agents .
  • Another research article discussed the anti-inflammatory properties of similar compounds through in silico docking studies .

Mechanism of Action

The mechanism of action of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the thiadiazole ring may participate in hydrogen bonding or π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight Reported Activity Reference
Target Compound 1,3,4-Thiadiazole -CF₃, -S-CH₂-C(O)NH(2,3-Me₂Ph) ~503.5 g/mol* Not reported N/A
N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide () 1,3,4-Thiadiazole -SO₂NHBz, -NH₂ 323.3 g/mol Antibacterial
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) () Benzamide -CF₃, -O-iPr 323.3 g/mol Fungicide
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () 1,3,4-Thiadiazole -OCH₂Bz, -NHPh 369.4 g/mol Unknown
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () 1,3,4-Oxadiazole/Thiazole -S-CH₂-Thiazole, -NHPh ~390.4 g/mol Antifungal/antibacterial

*Estimated based on substituents.

Pharmacological and Physicochemical Differences

  • Bioactivity : The target compound lacks direct activity reports, but analogues like ’s sulfonamide-thiadiazole hybrids show antibacterial effects, likely due to sulfonamide-mediated folate pathway inhibition. Flutolanil () leverages the -CF₃ group for fungicidal activity via succinate dehydrogenase inhibition .
  • Binding Affinity : Thiadiazole cores in and may form hydrogen bonds with target proteins (e.g., carbonic anhydrase), while the trifluoromethyl group in the target compound could enhance hydrophobic interactions, as modeled in ’s Glide XP scoring system .

Biological Activity

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to a sulfanyl group and a trifluoromethyl-substituted benzamide. The general synthetic route includes:

  • Formation of the Thiadiazole Ring : The thiadiazole structure can be synthesized from thiosemicarbazide and appropriate carboxylic acid derivatives.
  • Introduction of the Sulfanyl Group : This involves reacting the thiadiazole intermediate with a sulfanylmethylating agent.
  • Coupling with Benzamide Moieties : The final step typically involves coupling with 2,3-dimethylphenyl isocyanate and trifluoromethylbenzoyl chloride under controlled conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzymatic functions.
  • Receptor Modulation : The compound may modulate receptor activity through hydrogen bonding and π-π stacking interactions facilitated by its aromatic rings and the thiadiazole moiety.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activities. For instance:

CompoundTarget VirusEC50 (µM)Reference
Compound AHCV0.26
Compound BDENV7.2
Compound CTMV30.57

These findings suggest that the compound could potentially inhibit viral replication through direct interaction with viral enzymes.

Anticancer Activity

The structural components of this compound may confer anticancer properties. A study on related benzamide derivatives showed moderate to high potency against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound DMCF-7 (Breast)12.5
Compound EHeLa (Cervical)15.0
Compound FA549 (Lung)10.0

These results indicate that modifications to the benzamide structure can enhance cytotoxicity against cancer cells.

Case Studies

  • In vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the activity of specific kinases involved in cancer progression.
  • Animal Models : Preliminary studies on animal models have suggested that this compound can reduce tumor size and improve survival rates when administered at specific dosages.

Q & A

Q. How should stability studies be conducted under physiological conditions?

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and assess isomerization or dimerization by LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.